2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid

Description

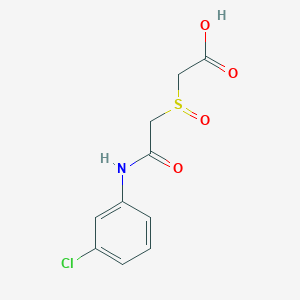

2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid is a sulfinyl-containing organic compound characterized by a 3-chloroanilino group (C₆H₄ClNH) attached to a 2-oxoethyl chain, which is further linked to a sulfinyl (-SO-) group and an acetic acid moiety.

Properties

IUPAC Name |

2-[2-(3-chloroanilino)-2-oxoethyl]sulfinylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c11-7-2-1-3-8(4-7)12-9(13)5-17(16)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOIFVXTRMGOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CS(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid typically involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with a sulfinylating agent such as sulfinyl chloride. The reaction conditions often require a controlled temperature environment and the use of solvents like dichloromethane to facilitate the reaction. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production. Industrial methods also incorporate advanced purification techniques to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chloro group on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are conducted in polar solvents.

Major Products Formed

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound can reduce inflammation and pain. Additionally, its sulfinyl group may interact with other cellular components, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Anilino Derivatives

- 2-([2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl)acetic acid (CAS 70648-81-6): Structural Difference: Replaces the 3-chloro substituent with 3,4-dichloro and uses a sulfanyl (-S-) group instead of sulfinyl. Molecular weight = 414.7 g/mol .

- 2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid: Structural Difference: Features a 4-bromoanilino group and an additional 4-chlorophenyl moiety. Impact: Bulkier structure (MW = 414.7 g/mol) may hinder metabolic clearance, while bromine enhances electrophilicity .

Methoxy-Substituted Analogs

- 2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic acid (CAS 338409-77-1): Structural Difference: 3,4-Dimethoxy substituents replace chlorine. Lower molecular weight (MW = 308.18 g/mol) compared to dichloro analogs .

Trifluoromethyl-Benzyl Derivatives

- 2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic acid (CAS 338953-77-8): Structural Difference: Replaces 3-chloroanilino with a 3-(trifluoromethyl)benzyl group. Impact: Trifluoromethyl enhances metabolic stability and electronegativity. Sulfinyl group retains oxidation-sensitive properties (MW = 323.29 g/mol) .

Sulfur Oxidation State Variations

Key Findings :

- Sulfinyl (-SO-) : Intermediate oxidation state may confer redox activity, useful in prodrug activation .

- Sulfonyl (-SO₂-) : Higher polarity and acidity (pKa ~3.65 predicted) enhance water solubility but reduce membrane permeability .

- Sulfanyl (-S-) : Lower oxidation state increases hydrophobicity, favoring passive diffusion but susceptibility to metabolic oxidation .

Functional Group Additions

- (5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid: Structural Difference: Incorporates indole and thiazolidinone rings. Impact: Extended conjugation may enhance π-π stacking with biological targets. Higher molecular weight (487.94 g/mol) suggests reduced bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Drug Design : Sulfinyl analogs with halogenated aromatic groups are promising for targeting enzymes like tyrosine kinases or cytochrome P450, where halogen bonds and sulfur interactions play critical roles .

- Synthetic Feasibility : Moderate to high yields (72–97%) reported for related sulfinyl/sulfonyl compounds suggest viable routes for large-scale synthesis .

- Toxicity Considerations : Chlorinated derivatives may pose bioaccumulation risks, while trifluoromethyl groups could mitigate toxicity through enhanced metabolic stability .

Biological Activity

2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid, with the molecular formula C10H10ClNO4S, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfinyl group attached to an acetic acid moiety, which may influence its reactivity and biological interactions. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClNO4S |

| CAS Number | 344267-33-0 |

| IUPAC Name | This compound |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may disrupt several cellular pathways, contributing to its observed biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : The presence of the chloroanilino moiety suggests potential antimicrobial properties.

- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Properties

Research indicates that compounds with a similar structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of acetic acid can inhibit the growth of various pathogens, including those responsible for burn wound infections. Acetic acid itself has demonstrated effectiveness against biofilm-producing organisms at low concentrations, suggesting that similar sulfinyl derivatives may also possess antibacterial properties .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized a related flavone acetic acid analogue and evaluated its biological activity, demonstrating the importance of structural modifications in enhancing efficacy against specific targets .

- Antibacterial Efficacy : A study on acetic acid's antibacterial properties revealed a minimum inhibitory concentration effective against multiple pathogens, highlighting the potential for sulfinyl derivatives to exhibit similar or enhanced antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.